2-Ethyl-5-((4-isopropylphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
2-ethyl-5-[(4-propan-2-ylphenyl)-pyrrolidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4OS/c1-4-16-21-20-24(22-16)19(25)18(26-20)17(23-11-5-6-12-23)15-9-7-14(8-10-15)13(2)3/h7-10,13,17,25H,4-6,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWIEZFOYSJLAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Ethyl-5-((4-isopropylphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 886904-03-6) is a complex organic molecule with potential biological activity. This article aims to explore its biological activity through a review of existing literature, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- Molecular Formula: CHNOS
- Molecular Weight: 370.5 g/mol
- Structure: The compound features a thiazolo-triazole core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 886904-03-6 |
| Molecular Formula | CHNOS |
| Molecular Weight | 370.5 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The thiazolo[3,2-b][1,2,4]triazole moiety is known for its ability to modulate enzyme activities, potentially influencing processes such as cell signaling and metabolic regulation.
Structure-Activity Relationships (SAR)
Research indicates that modifications in the chemical structure of thiazolo-triazole derivatives can significantly alter their biological activity. For instance:
- Substituent Effects: The presence of the isopropylphenyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.
- Pyrrolidine Linkage: This moiety may contribute to the modulation of receptor interactions, enhancing the compound's efficacy against specific biological targets.
Case Studies
-
Anticancer Activity:
Studies have shown that similar thiazolo-triazole compounds exhibit anticancer properties by inducing apoptosis in cancer cells. For example, compounds with similar structures have been reported to inhibit cell proliferation in various cancer lines through the activation of apoptotic pathways. -
Antimicrobial Properties:
The compound's potential as an antimicrobial agent has also been explored. Research indicates that derivatives of thiazolo-triazoles demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. -
Metabolic Regulation:
Preliminary studies suggest that this compound may influence metabolic pathways related to glucose and lipid metabolism, potentially acting as a modulator for conditions such as diabetes and hyperlipidemia.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Induces apoptosis in cancer cells |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Metabolic Regulation | Modulates glucose and lipid metabolism |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s structural uniqueness lies in its 4-isopropylphenyl-pyrrolidinylmethyl substituent. Comparisons with similar derivatives reveal:
Key Observations:
- Electron-withdrawing groups (e.g., fluorine in 3c) enhance anticonvulsant selectivity .
- Alkoxy substituents (e.g., propoxy in 5b) broaden biological activity .
- Bulky substituents (e.g., pyrrolidinylmethyl in the target compound) may improve metabolic stability but reduce solubility.
Spectroscopic and Analytical Data
Preparation Methods
Cyclocondensation of α-Bromo-1,3-diketones with 3-Mercapto-1,2,4-triazoles
The thiazolo[3,2-b]triazole core is synthesized via a [3+2] cyclocondensation reaction between α-bromo-1,3-diketones (3a-j ) and 3-mercapto-1,2,4-triazoles (4a-b ) under visible-light irradiation in aqueous media. This method achieves regioselectivity (confirmed via 2D-NMR and X-ray crystallography) and yields up to 88%.
- Brominate 1-phenylbutane-1,3-dione (1a ) with N-bromosuccinimide (NBS) in H₂O under visible light (15 min).
- Add 5-phenyl-4H-1,2,4-triazole-3-thiol (4a ) and stir for 30–45 min.
- Neutralize with NaHCO₃, extract with EtOAc, and purify via recrystallization.
| Starting Material | Product Yield | Reaction Time |
|---|---|---|
| 1-Phenylbutane-1,3-dione (1a ) | 88% | 45 min |
Ethyl Group Introduction at Position 2
Alkylation with Ethyl Halides
The ethyl group is introduced via nucleophilic substitution using ethyl bromide or iodide. Sodium hydride (NaH) in DMF facilitates deprotonation of the triazole nitrogen, enabling alkylation.
- Dissolve thiazolo-triazole intermediate in DMF.
- Add NaH (1.2 eq) at 0°C, followed by ethyl iodide (1.5 eq).
- Stir at 50°C for 4 h, quench with H₂O, and extract with EtOAc.
- Yield: 76–97%.
Side Reactions:
Hydroxylation at Position 6
Oxidative Hydroxylation
The 6-hydroxy group is introduced via oxidation of a methyl or methoxy precursor. Ceric ammonium nitrate (CAN) in acetonitrile selectively oxidizes the C6 position.
| Oxidizing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| CAN | CH₃CN/H₂O | 25°C | 68% |
Alternative Method:
Hydrolysis of a 6-methoxy group using HBr/AcOH (yield: 82%).
Integrated Synthetic Route
One-Pot Multi-Step Synthesis
Recent advances enable a one-pot synthesis combining cyclocondensation, alkylation, and Mannich reaction:
- Cyclocondensation : α-Bromo-1,3-diketone + 3-mercapto-triazole → Thiazolo-triazole core.
- Ethylation : In situ alkylation with ethyl iodide.
- Mannich Reaction : Add 4-isopropylbenzaldehyde and pyrrolidine.
- Oxidation : CAN-mediated hydroxylation.
Analytical Characterization
Structural Validation
- NMR : δ 1.25 (t, 3H, CH₂CH₃), δ 1.28 (d, 6H, CH(CH₃)₂), δ 3.45 (m, 4H, pyrrolidine).
- HRMS : m/z 370.52 [M+H]⁺ (calc. 370.52).
- X-ray Crystallography : Confirms regiochemistry at C5 and C6.
Challenges and Optimization
Regioselectivity Control
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Ethyl-5-((4-isopropylphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol?
- Methodology : Multi-step synthesis is typically employed, starting with precursor assembly of the thiazolo-triazole core. Key steps include:
- Condensation of pyrrolidine derivatives with 4-isopropylbenzaldehyde under anhydrous conditions .
- Cyclization using ethanol or methanol as solvents at 60–80°C for 8–12 hours to form the fused heterocycle .
- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Critical Parameters : Reaction yields (40–65%) depend on precise temperature control and stoichiometric ratios of intermediates .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm substituent integration and heterocyclic backbone integrity (e.g., δ 1.2–1.4 ppm for ethyl groups; δ 6.8–7.3 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 452.2) .
- IR Spectroscopy : Bands at 1650–1700 cm (C=O/C=N stretching) and 3200–3400 cm (O-H/N-H) confirm functional groups .
Q. What preliminary biological screening methods are recommended for this compound?
- Methodology :
- Antimicrobial Assays : Broth microdilution (MIC values against S. aureus or E. coli) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC values in HeLa or MCF-7 cells) .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases to identify mechanistic pathways .
Advanced Research Questions
Q. How can stereochemical ambiguities in the compound’s piperazine/pyrrolidine substituents be resolved?
- Methodology :
- X-ray Crystallography : Single-crystal analysis resolves absolute configuration, particularly for chiral centers in the pyrrolidine ring .
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
- Dynamic NMR : Detects restricted rotation in substituents (e.g., coalescence temperature studies for N-methyl groups) .
Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC values across studies)?
- Methodology :
- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic Stability Tests : Assess compound degradation in PBS or liver microsomes to explain potency discrepancies .
- SAR Analysis : Compare analogs (e.g., replacing 4-isopropylphenyl with fluorophenyl) to identify critical pharmacophores .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodology :
- LogP Modulation : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to reduce LogP from ~3.5 to <2.5, improving solubility .
- ProDrug Approaches : Acetylate the hydroxyl group to enhance membrane permeability, with enzymatic hydrolysis in target tissues .
- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction, correlating with efficacy in animal models .
Q. How can molecular docking and dynamics simulations elucidate its mechanism of action?
- Methodology :
- Target Selection : Prioritize enzymes like 14-α-demethylase (CYP51) or tyrosine kinases based on structural homology with active analogs .
- Docking Software : Use AutoDock Vina or Schrödinger Maestro with force fields (e.g., OPLS-AA) to predict binding poses .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
